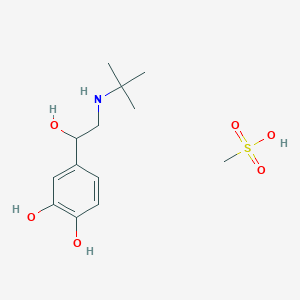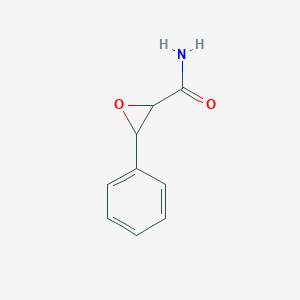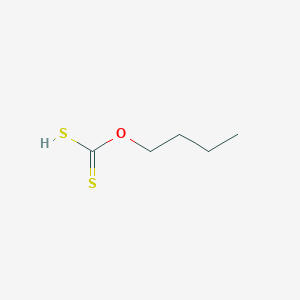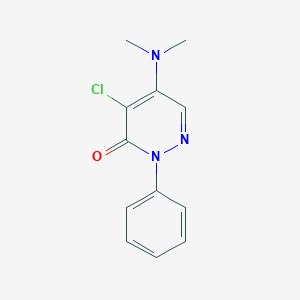
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, also known as OXA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXA is a fluorescent compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用機序
The mechanism of action of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the formation of a complex with the biomolecule of interest through electrostatic and hydrophobic interactions. This complex results in a change in the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, allowing for detection and imaging of the biomolecule.
生化学的および生理学的効果
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have minimal toxicity and does not interfere with the function of the biomolecule of interest. This makes it a safe and reliable tool for scientific research.
実験室実験の利点と制限
One of the significant advantages of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its high sensitivity and selectivity for detecting and imaging biomolecules. However, one limitation of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine is its relatively low quantum yield, which can result in low signal-to-noise ratios in some experiments.
将来の方向性
There are several future directions for the use of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine in scientific research. One potential application is in the development of new diagnostic tools for detecting diseases such as cancer or Alzheimer's disease. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine could also be used in the development of new drugs that target specific biomolecules. Additionally, further research could be conducted to improve the fluorescence properties of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine, potentially increasing its sensitivity and selectivity for biomolecules.
合成法
The synthesis of N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with diethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques such as column chromatography or recrystallization.
科学的研究の応用
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been widely used in scientific research as a fluorescent probe for detecting and imaging various biomolecules such as proteins, nucleic acids, and lipids. N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine has been shown to have high sensitivity and selectivity for these biomolecules, making it a valuable tool in the field of biochemistry and cell biology.
特性
CAS番号 |
18991-15-6 |
|---|---|
製品名 |
N,N-Diethyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylenediamine |
分子式 |
C14H20N4O |
分子量 |
260.33 g/mol |
IUPAC名 |
N',N'-diethyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H20N4O/c1-3-18(4-2)11-10-15-14-16-13(17-19-14)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,16,17) |
InChIキー |
HFXOMPIWXDVHSZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2 |
正規SMILES |
CCN(CC)CCNC1=NC(=NO1)C2=CC=CC=C2 |
その他のCAS番号 |
18991-15-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)
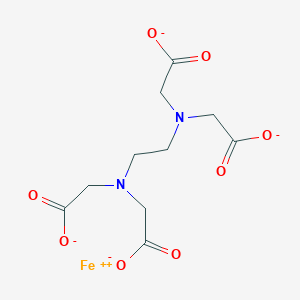
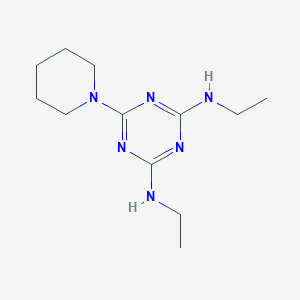
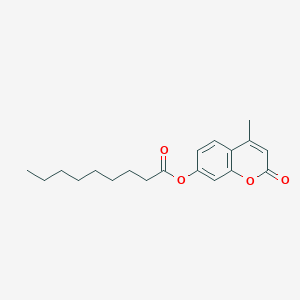

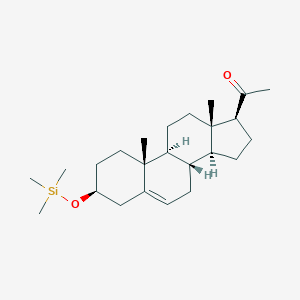

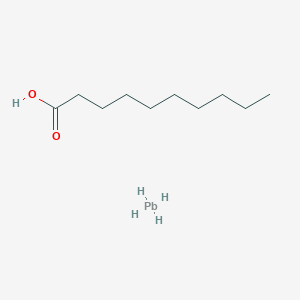
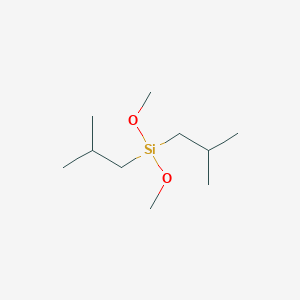
![Benz[a]anthracen-12(7H)-one, 7-hydroxy-7-methyl-](/img/structure/B92062.png)
